molecular formula C12H6Br2S3 B13171475 2,5-bis(3-bromothiophen-2-yl)thiophene

2,5-bis(3-bromothiophen-2-yl)thiophene

Cat. No.: B13171475
M. Wt: 406.2 g/mol
InChI Key: GJGILGBIJMZNKB-UHFFFAOYSA-N
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Description

2,5-bis(3-bromothiophen-2-yl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is particularly notable for its bromine substitutions at the 3-positions of the thiophene rings, which can significantly influence its chemical reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(3-bromothiophen-2-yl)thiophene typically involves the bromination of 2,5-dithiophenylthiophene. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product often involves recrystallization or chromatography to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,5-bis(3-bromothiophen-2-yl)thiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for use in organic electronics and other applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-bis(3-bromothiophen-2-yl)thiophene is unique due to its specific bromine substitutions, which enhance its reactivity and make it a versatile building block for various synthetic applications. Its ability to undergo multiple types of reactions and form complex structures sets it apart from other thiophene derivatives .

Properties

Molecular Formula

C12H6Br2S3

Molecular Weight

406.2 g/mol

IUPAC Name

2,5-bis(3-bromothiophen-2-yl)thiophene

InChI

InChI=1S/C12H6Br2S3/c13-7-3-5-15-11(7)9-1-2-10(17-9)12-8(14)4-6-16-12/h1-6H

InChI Key

GJGILGBIJMZNKB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C2=CC=C(S2)C3=C(C=CS3)Br

Origin of Product

United States

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